molecular formula C9H8N4O B14777121 2-(Morpholin-4-yl)ethene-1,1,2-tricarbonitrile

2-(Morpholin-4-yl)ethene-1,1,2-tricarbonitrile

Cat. No.: B14777121
M. Wt: 188.19 g/mol
InChI Key: FSNSPFUTFVFSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- is a chemical compound with the molecular formula C15H12N4O. It is known for its unique structure, which includes a morpholine ring attached to an ethenetricarbonitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- typically involves the reaction of ethenetricarbonitrile with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Ethenetricarbonitrile, 2-(4-piperidinyl)-
  • 1,1,2-Ethenetricarbonitrile, 2-(4-pyrrolidinyl)-
  • 1,1,2-Ethenetricarbonitrile, 2-(4-thiomorpholinyl)-

Uniqueness

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-morpholin-4-ylethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C9H8N4O/c10-5-8(6-11)9(7-12)13-1-3-14-4-2-13/h1-4H2

InChI Key

FSNSPFUTFVFSAI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=C(C#N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.